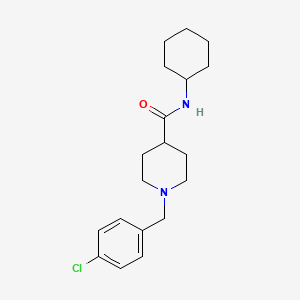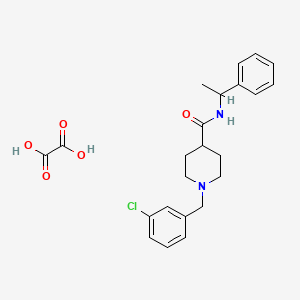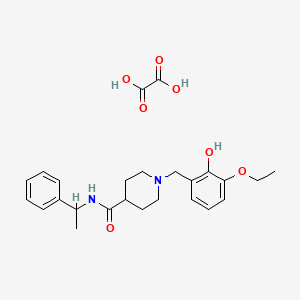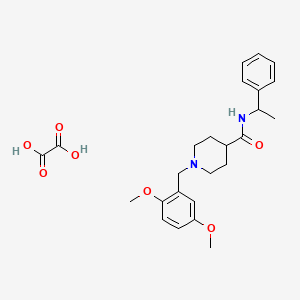![molecular formula C28H32N2O2 B3951469 1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3951469.png)
1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)-4-piperidinecarboxamide, also known as BPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPC belongs to the class of piperidine carboxamides and has been found to exhibit various biochemical and physiological effects in laboratory experiments. In
Aplicaciones Científicas De Investigación
1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its role in the treatment of neuropathic pain. This compound has been found to exhibit analgesic effects in animal models of neuropathic pain, making it a promising candidate for the development of new pain medications.
In addition to its potential as a pain medication, this compound has also been studied for its effects on the central nervous system. Studies have shown that this compound can modulate the activity of certain neurotransmitters, including dopamine and serotonin, which could have implications for the treatment of psychiatric disorders such as depression and anxiety.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)-4-piperidinecarboxamide is not fully understood, but it is believed to act on the opioid system in the brain. Specifically, this compound has been found to bind to the mu-opioid receptor, which is involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in laboratory experiments. In addition to its analgesic and antidepressant effects, this compound has also been shown to have anti-inflammatory properties. Studies have found that this compound can reduce the production of pro-inflammatory cytokines, which could have implications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)-4-piperidinecarboxamide for laboratory experiments is its high potency and selectivity for the mu-opioid receptor. This makes it an ideal tool for studying the opioid system in the brain. However, one limitation of this compound is its relatively short half-life, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[4-(benzyloxy)benzyl]-N-(1-phenylethyl)-4-piperidinecarboxamide. One area of interest is the development of new pain medications based on the structure of this compound. Another area of research is the potential use of this compound for the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the opioid system in the brain.
Propiedades
IUPAC Name |
N-(1-phenylethyl)-1-[(4-phenylmethoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O2/c1-22(25-10-6-3-7-11-25)29-28(31)26-16-18-30(19-17-26)20-23-12-14-27(15-13-23)32-21-24-8-4-2-5-9-24/h2-15,22,26H,16-21H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOWQDDRXBXZSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B3951406.png)
![1-(diphenylmethyl)-4-{[1-(2-methoxybenzyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3951410.png)
![1-{[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]carbonyl}-4-(diphenylmethyl)piperazine oxalate](/img/structure/B3951420.png)
![1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-(diphenylmethyl)piperazine](/img/structure/B3951421.png)


![2-[(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B3951436.png)




![1-[3-(benzyloxy)benzyl]-N-(4-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B3951478.png)